molecular formula C9H11ClN2O3 B13979119 Methyl 5-chloro-6-methoxy-2-(methylamino)nicotinate CAS No. 503000-89-3

Methyl 5-chloro-6-methoxy-2-(methylamino)nicotinate

Katalognummer: B13979119
CAS-Nummer: 503000-89-3
Molekulargewicht: 230.65 g/mol
InChI-Schlüssel: SNKQEVHSKDPGLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-chloro-6-methoxy-2-(methylamino)nicotinate is a chemical compound with the molecular formula C9H11ClN2O3 It belongs to the class of nicotinates, which are derivatives of nicotinic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-6-methoxy-2-(methylamino)nicotinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-6-methoxy-2-nitropyridine.

    Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Methylation: The amino group is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-chloro-6-methoxy-2-(methylamino)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted nicotinates.

Wissenschaftliche Forschungsanwendungen

Methyl 5-chloro-6-methoxy-2-(methylamino)nicotinate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of Methyl 5-chloro-6-methoxy-2-(methylamino)nicotinate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may influence biochemical pathways related to cell growth, apoptosis, or metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate: Similar structure with a bromine atom instead of chlorine.

    Methyl 2-methoxy-6-(methylamino)nicotinate: Lacks the chloro group but has a similar nicotinate backbone.

Uniqueness

Methyl 5-chloro-6-methoxy-2-(methylamino)nicotinate is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

503000-89-3

Molekularformel

C9H11ClN2O3

Molekulargewicht

230.65 g/mol

IUPAC-Name

methyl 5-chloro-6-methoxy-2-(methylamino)pyridine-3-carboxylate

InChI

InChI=1S/C9H11ClN2O3/c1-11-7-5(9(13)15-3)4-6(10)8(12-7)14-2/h4H,1-3H3,(H,11,12)

InChI-Schlüssel

SNKQEVHSKDPGLG-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC(=C(C=C1C(=O)OC)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.